

Recommended suppliers and catalog numbers for JNK3 inhibitor-4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNK3 inhibitor-4	
Cat. No.:	B12398336	Get Quote

JNK3 Inhibitor-4: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **JNK3 inhibitor-4**, a potent and selective inhibitor of c-Jun N-terminal kinase 3. These guidelines are intended to support research in neurodegenerative diseases and other areas where JNK3 signaling plays a critical role.

Recommended Suppliers and Catalog Numbers

Sourcing high-quality reagents is paramount for reproducible research. The following table summarizes recommended suppliers for **JNK3 inhibitor-4**, including their respective catalog numbers and key product details.



Supplier	Catalog Number	Product Name	Purity	Formulation
TargetMol	TGM-T72715	JNK3 inhibitor-4	≥98.0%	Solid
MedChemExpres s (MCE)	HY-151929	JNK3 inhibitor-4	99.37%	Solid
CymitQuimica	TGM-T72715	JNK3 inhibitor-4	Not Specified	Solid
Biomol.com	TGM-T72715	JNK3 inhibitor-4	Not Specified	Solid
Biorbyt	orb1744719	JNK3 inhibitor-4	Not Specified	Solid
Cenmed	Not Specified	JNK3 inhibitor-4	Not Specified	Solid

Inhibitor Profile: Potency and Selectivity

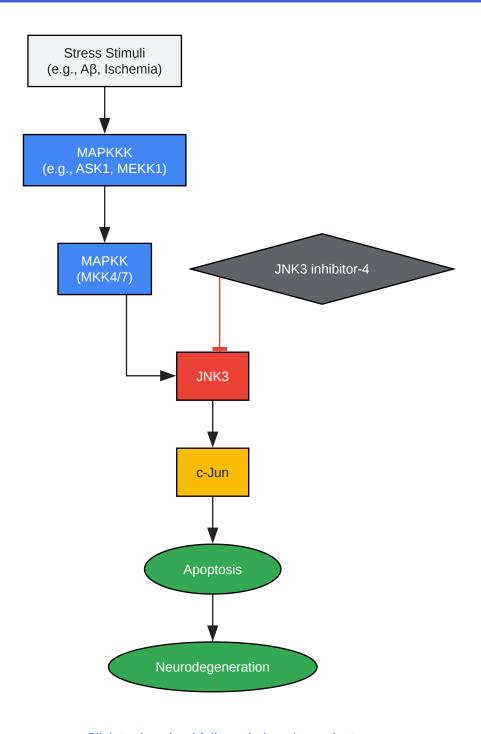
JNK3 inhibitor-4 is a highly potent and selective inhibitor of JNK3. Its inhibitory activity has been quantified with the following IC50 values, demonstrating significant selectivity over other JNK isoforms and protein kinases.[1][2][3][4]

Target	IC50
JNK3	1.0 nM
JNK1	143.9 nM
JNK2	298.2 nM

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6] This pathway is activated by various stress stimuli and is involved in regulating cellular processes such as apoptosis, inflammation, and neuronal death.[5][6][7] JNK3, in particular, is predominantly expressed in the brain, heart, and testes, making it a key therapeutic target for neurodegenerative disorders.[7][8]





Click to download full resolution via product page

JNK Signaling Pathway and Inhibition.

Experimental Protocols

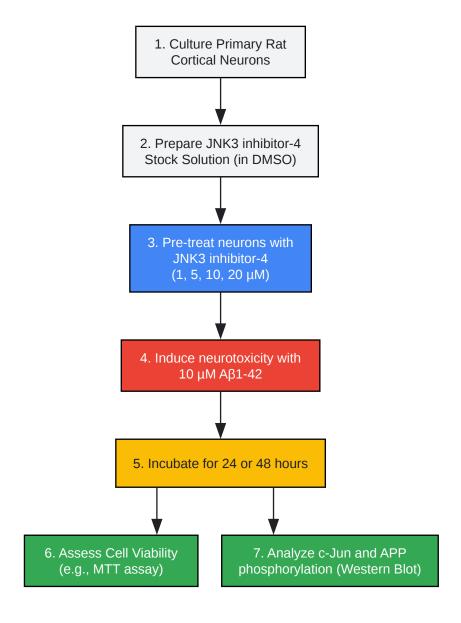
The following protocols are provided as a starting point for in vitro and in vivo studies using **JNK3 inhibitor-4**. Optimization may be required based on the specific cell line, animal model, and experimental conditions.



In Vitro Inhibition of Amyloid-β Induced Neurotoxicity

This protocol details the steps to assess the neuroprotective effects of **JNK3 inhibitor-4** against amyloid-beta (A β)-induced toxicity in primary neuronal cultures.[1]

Workflow:



Click to download full resolution via product page

In Vitro Neuroprotection Assay Workflow.

Detailed Methodology:



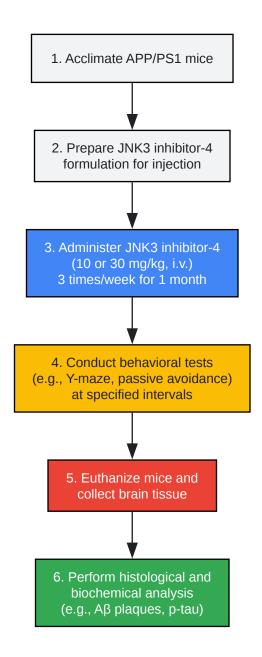
- Cell Culture: Culture primary cortical neurons from rat embryos according to standard laboratory protocols.
- Inhibitor Preparation: Prepare a stock solution of JNK3 inhibitor-4 in sterile DMSO. Further dilute in culture medium to final working concentrations (e.g., 1, 5, 10, 20 μM).
- Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of JNK3 inhibitor-4. Incubate for a pre-determined time (e.g., 2 hours).
- Induction of Toxicity: Add oligomerized A β 1-42 to the culture medium to a final concentration of 10 μ M.
- Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
- Assessment of Cell Viability:
 - Perform an MTT assay to quantify cell viability.
 - Measure the absorbance at the appropriate wavelength.
 - Normalize the results to the vehicle-treated control group.
- Western Blot Analysis:
 - Lyse the cells and collect protein extracts.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated c-Jun, total c-Jun, phosphorylated APP, and a loading control (e.g., β-actin).
 - Incubate with appropriate secondary antibodies and visualize the protein bands.
 - Quantify band intensities to determine the level of protein phosphorylation.



In Vivo Neuroprotective Efficacy in an Alzheimer's Disease Mouse Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of **JNK3 inhibitor-4** in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).[1]

Workflow:



Click to download full resolution via product page

In Vivo Efficacy Study Workflow.



Detailed Methodology:

- Animal Model: Use an established transgenic mouse model of Alzheimer's disease, such as 9-month-old APP/PS1 mice.
- Inhibitor Formulation and Administration:
 - Formulate JNK3 inhibitor-4 in a suitable vehicle for intravenous (i.v.) or oral (p.o.) administration.
 - Administer the inhibitor at appropriate doses (e.g., 10 or 30 mg/kg) according to the planned schedule (e.g., three times a week for one month).[1]
- Behavioral Testing:
 - Perform behavioral tests such as the Y-maze and passive avoidance test to assess cognitive function at regular intervals during the treatment period.[1]
- Tissue Collection and Analysis:
 - At the end of the treatment period, euthanize the mice and perfuse with saline.
 - Collect brain tissue for histological and biochemical analysis.
 - Perform immunohistochemistry to quantify Aβ plaques and phosphorylated tau.
 - Conduct Western blotting or ELISA to measure levels of key signaling proteins in the JNK pathway.

Data Presentation

All quantitative data should be presented in a clear and organized manner. The following tables provide templates for summarizing key experimental results.

In Vitro Cell Viability Data:



Treatment Group	Concentration (µM)	Cell Viability (% of Control)
Vehicle Control	-	100
Aβ1-42 only	10	Value
Aβ1-42 + JNK3 inhibitor-4	1	Value
Aβ1-42 + JNK3 inhibitor-4	5	Value
Aβ1-42 + JNK3 inhibitor-4	10	Value
Aβ1-42 + JNK3 inhibitor-4	20	Value

In Vivo Behavioral Data (Y-Maze):

Treatment Group	Dose (mg/kg)	Spontaneous Alternation (%)
Vehicle Control	-	Value
JNK3 inhibitor-4	10	Value
JNK3 inhibitor-4	30	Value

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. JNK3 inhibitor-4 | JNK3抑制剂 | MCE [medchemexpress.cn]
- 5. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer PMC [pmc.ncbi.nlm.nih.gov]



- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bocsci.com [bocsci.com]
- 8. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Recommended suppliers and catalog numbers for JNK3 inhibitor-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398336#recommended-suppliers-and-catalog-numbers-for-jnk3-inhibitor-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com